molecular formula C7H7NO4 B14050357 4-Hydroxy-2-oxo-1(2h)-pyridineacetic acid

4-Hydroxy-2-oxo-1(2h)-pyridineacetic acid

Katalognummer: B14050357
Molekulargewicht: 169.13 g/mol
InChI-Schlüssel: SEDUHTCCLNEBOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a hydroxy group and an oxo group, along with an acetic acid moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-oxo-1(2H)-pyridineacetic acid typically involves multi-step organic reactions. One common method includes the acylation of pyridine derivatives followed by hydrolysis and oxidation steps. For instance, the reaction of 4-hydroxy-2-quinolone with acetic anhydride under acidic conditions can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in scaling up the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The acetic acid moiety can participate in esterification or amidation reactions.

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-hydroxy-2-oxo-1(2H)-pyridineacetic acid involves its interaction with various molecular targets and pathways. The hydroxy and oxo groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the compound can act as a ligand, binding to metal ions and affecting enzymatic activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 4-Hydroxy-2-oxo-1(2H)-pyridineacetic acid is unique due to the presence of both the hydroxy and oxo groups on the pyridine ring, along with the acetic acid moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound in various fields of research and industry .

Eigenschaften

Molekularformel

C7H7NO4

Molekulargewicht

169.13 g/mol

IUPAC-Name

2-(4-hydroxy-2-oxopyridin-1-yl)acetic acid

InChI

InChI=1S/C7H7NO4/c9-5-1-2-8(4-7(11)12)6(10)3-5/h1-3,9H,4H2,(H,11,12)

InChI-Schlüssel

SEDUHTCCLNEBOH-UHFFFAOYSA-N

Kanonische SMILES

C1=CN(C(=O)C=C1O)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.